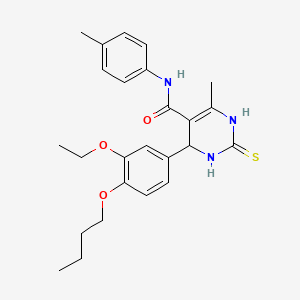![molecular formula C14H18N4OS2 B4061143 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide](/img/structure/B4061143.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide
Vue d'ensemble
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis and lupus.
Mécanisme D'action
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide works by selectively inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide blocks the activation and proliferation of B-cells, leading to a reduction in inflammation and autoimmunity.
Biochemical and Physiological Effects:
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In animal studies, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide has been found to be well-tolerated, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide is its selectivity for BTK, which reduces the risk of off-target effects. However, one limitation of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide is its potency, which may require higher doses to achieve therapeutic efficacy.
Orientations Futures
Future research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the required dosage. Additionally, further studies could investigate the potential of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide in the treatment of other autoimmune diseases, such as multiple sclerosis and type 1 diabetes.
In conclusion, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide is a promising therapeutic agent for the treatment of autoimmune diseases, with a selective mechanism of action and favorable pharmacokinetic profile. Further research is needed to fully understand its potential applications and optimize its therapeutic efficacy.
Applications De Recherche Scientifique
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. In preclinical studies, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide has shown significant efficacy in reducing inflammation and joint destruction in animal models of rheumatoid arthritis. Additionally, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)butanamide has demonstrated promising results in the treatment of lupus, with studies showing a reduction in disease activity and improved kidney function.
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS2/c1-3-11(20-14-18-17-13(15)21-14)12(19)16-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H2,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHHVUVWJSFNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4061063.png)
amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4061070.png)
![1-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4061072.png)
![1-(2-{[1-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}-4,4,4-trifluoro-1-methyl-3-oxo-1-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B4061076.png)
![6-(2-chlorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4061096.png)
methyl]-N,2-diphenylacetamide](/img/structure/B4061100.png)
![4-methyl-N-[(2-methyl-2-adamantyl)methyl]benzamide](/img/structure/B4061108.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-methoxy-2-naphthamide](/img/structure/B4061118.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[2-(2-pyridinyl)ethyl]urea bis(trifluoroacetate)](/img/structure/B4061123.png)

![2-[4-(3-phenyl-2-propyn-1-yl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4061136.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B4061148.png)

![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4061158.png)